molecular formula C14H13NO4 B1298159 (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid CAS No. 332129-63-2

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid

Cat. No.: B1298159
CAS No.: 332129-63-2
M. Wt: 259.26 g/mol
InChI Key: VERAUCCGLBLTGA-UHFFFAOYSA-N
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Description

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a furan ring, a phenyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid typically involves the reaction of 3-methylfuran-2-carboxylic acid with 4-aminophenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-methylfuran-2-carboxylic acid and the amino group of 4-aminophenylacetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (4-[(2-Furylcarbonyl)amino]phenyl)acetic acid
  • (4-[(3-Methylthiophene-2-carbonyl)amino]phenyl)acetic acid
  • (4-[(3-Methylpyrrole-2-carbonyl)amino]phenyl)acetic acid

Uniqueness

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid is unique due to the presence of the 3-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(3-methylfuran-2-carbonyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-6-7-19-13(9)14(18)15-11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAUCCGLBLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354483
Record name {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332129-63-2
Record name {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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